molecular formula C23H26N4O4S B2496941 1-(benzenesulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide CAS No. 328108-43-6

1-(benzenesulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide

Cat. No.: B2496941
CAS No.: 328108-43-6
M. Wt: 454.55
InChI Key: GXRRSYPWMFVBBN-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide is a potent and selective small-molecule antagonist of Toll-like Receptor 8 (TLR8). TLR8 is an endosomal pattern recognition receptor that senses single-stranded RNA from viruses and bacteria, playing a critical role in the initiation of innate immune responses and the subsequent activation of adaptive immunity. This compound specifically inhibits TLR8 signaling by binding to the receptor and preventing its dimerization and activation, thereby blocking the downstream NF-κB and IRF7 pathways. This mechanism leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-12, and IFN-α. Its primary research value lies in the selective pharmacological dissection of TLR8-mediated immune activation, making it an essential tool for investigating the role of TLR8 in various autoimmune diseases, chronic inflammatory conditions, and antiviral responses. Researchers utilize this antagonist to elucidate TLR8-specific contributions to disease pathogenesis and to explore potential therapeutic strategies targeting endosomal TLR signaling. The high selectivity of this compound for TLR8 over the closely related TLR7 is a key feature that enables precise experimental outcomes without the confounding effects of broader TLR inhibition.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-17-21(23(29)27(25(17)2)19-9-5-3-6-10-19)24-22(28)18-13-15-26(16-14-18)32(30,31)20-11-7-4-8-12-20/h3-12,18H,13-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRRSYPWMFVBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(benzenesulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide is a compound derived from the pyrazole family, known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H28N4O4SC_{27}H_{28}N_{4}O_{4}S with a molecular weight of 504.6 g/mol. The structure features a piperidine ring, a benzenesulfonyl group, and a pyrazole moiety, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Pyrazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives similar to the compound have demonstrated activity against breast cancer and leukemia cells by inhibiting key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess antibacterial and antifungal activities. Research indicates that compounds with similar structures can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Anti-inflammatory Effects

In vitro studies have shown that pyrazole derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This anti-inflammatory activity is particularly relevant in conditions such as arthritis and inflammatory bowel disease .

Enzyme Inhibition

The biological activity of this compound may involve the inhibition of specific enzymes. For example, some pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Interaction with Receptors

The compound may also interact with various receptors in the body. Some pyrazole derivatives are known to bind to estrogen receptors, potentially influencing hormonal pathways that regulate cancer progression .

Case Studies

  • Anticancer Study : A study involving a series of pyrazole derivatives demonstrated that compounds similar to this compound displayed IC50 values in the micromolar range against breast cancer cell lines, indicating potent anticancer activity .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of several pyrazole derivatives against common bacterial strains. Results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds containing benzenesulfonamide and pyrazole moieties exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound acts through apoptosis induction and cell cycle arrest in cancer cells. It has shown effectiveness against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
Cell LineIC50 Value (µM)Reference
HCT-11612.5
MCF-715.0
HeLa10.0

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of bacterial strains. Research indicates that it inhibits bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and carbonic anhydrase:

  • Acetylcholinesterase Inhibition : This inhibition is relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound displayed a competitive inhibition profile with an IC50 value of approximately 20 µM .
  • Carbonic Anhydrase Inhibition : It has shown selective inhibition against carbonic anhydrase IX, which is implicated in tumor growth and metastasis. The IC50 values ranged from 10.93 to 25.06 nM, indicating strong potential for therapeutic applications in oncology .

Case Studies and Research Findings

  • Study on Antitumor Activity : A recent study synthesized a series of derivatives based on the benzenesulfonamide scaffold and evaluated their anticancer activity through quantitative structure–activity relationship (QSAR) modeling, leading to the identification of several promising candidates with enhanced efficacy .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial properties of similar sulfonamide derivatives, revealing broad-spectrum activity against both Gram-positive and Gram-negative bacteria, emphasizing their potential use in treating infections caused by resistant strains .
  • Enzyme Inhibition Studies : Research highlighted the dual role of these compounds in inhibiting both acetylcholinesterase and carbonic anhydrase, suggesting their utility in treating conditions like Alzheimer's disease while also targeting tumor growth via metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Functional Groups Biological Target/Activity Solubility/Stability Insights
1-(Benzenesulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-4-carboxamide ~450–500* Benzenesulfonyl, pyrazolone, piperidine-4-carboxamide Not explicitly stated (kinase/PROTAC-like) Likely moderate aqueous solubility
1-(1-(1,3-Dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1H-benzo[d]imidazol-5-yl)-N-(12-... (8.36) >1000 Benzoimidazole, dioxopiperidine, polyethylene glycol-like linker BRD4 PROTAC Low solubility (requires DMSO)
AZD5363 [(S)-4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-piperidine-4-carboxamide] 465.9 Piperidine-4-carboxamide, chlorophenyl, pyrrolopyrimidine AKT kinase inhibitor High solubility in DMSO
N-[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(methanesulfonyl)piperidine-4-carboxamide 393.3 Methanesulfonyl, bromopyrazole, piperidine-4-carboxamide Unreported Limited data

*Estimated based on analogous compounds in .

Structural Analysis

  • Core Similarities : All listed compounds share a piperidine-4-carboxamide scaffold, which is often utilized for its conformational flexibility and hydrogen-bonding capacity. This moiety is critical in PROTACs (e.g., 8.36) for E3 ligase recruitment and in kinase inhibitors (e.g., AZD5363) for ATP-binding pocket interactions .
  • Divergences :
    • Substituents : The benzenesulfonyl group in the target compound distinguishes it from methanesulfonyl () or dioxopiperidine-containing PROTACs (). Sulfonyl groups influence both solubility and target affinity .
    • Linker Complexity : PROTACs like 8.36 incorporate extended linkers (e.g., 12-oxododecyl chains) to bridge warhead and E3 ligase-binding domains, unlike the simpler pyrazolone-linked target compound .

Pharmacological Implications

  • PROTACs vs. Small Molecules: PROTACs (e.g., 8.36) exhibit higher molecular weights (>1000 Da) and lower solubility, limiting bioavailability but enabling targeted protein degradation.
  • Kinase Inhibitor Parallels : AZD5363’s piperidine-4-carboxamide group engages AKT’s hydrophobic region, a mechanism that the target compound might mimic if it targets kinases .

Hydrogen-Bonding Patterns

The pyrazolone and benzenesulfonyl groups in the target compound likely form hydrogen bonds with residues in binding pockets, akin to the role of dioxopiperidine in PROTAC 8.34. However, the absence of a polyethylene glycol linker reduces its capacity for multi-target engagement compared to PROTACs .

Q & A

Q. Advanced

  • Docking simulations : Use Schrödinger Suite or AutoDock to model binding poses with kinases or GPCRs, prioritizing hydrophobic interactions with the benzenesulfonyl group and hydrogen bonds with the carboxamide .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD (<2.0 Å indicates stable binding) .
  • QSAR models : Correlate electronic parameters (e.g., Hammett σ values of substituents) with inhibitory potency .

What are the primary biological targets investigated for this compound?

Q. Basic

  • Kinases : Inhibition of tyrosine kinases (e.g., EGFR) due to sulfonamide’s ATP-binding pocket affinity .
  • GPCRs : Antagonism of serotonin receptors (5-HT2A) via piperidine’s conformational flexibility .
  • Enzymes : Modulation of cyclooxygenase-2 (COX-2) activity through hydrophobic interactions .

How are solubility/stability challenges addressed in pharmacological assays?

Q. Advanced

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (10:90 v/v) to enhance aqueous solubility while avoiding precipitation .
  • Prodrug derivatization : Introduce ester groups at the piperidine carboxamide to improve bioavailability, later hydrolyzed in vivo .
  • Lyophilization : Stabilize the compound in phosphate buffer (pH 6.8) for long-term storage .

How do structural modifications alter pharmacological properties?

Q. Advanced

  • Piperidine substitutions : N-Methylation reduces basicity, enhancing blood-brain barrier penetration (logP increase from 2.1 to 3.4) .
  • Pyrazole modifications : Fluorination at C5 improves metabolic stability (t1/2 increase from 2.1 to 4.7 h in microsomes) .
  • Sulfonamide replacements : Switching to carboxylate groups shifts selectivity from kinases to phosphatases .

What in vitro models elucidate mechanism of action?

Q. Advanced

  • Cell-based assays : Use HEK293 cells transfected with target receptors (e.g., 5-HT2A) to measure cAMP inhibition via ELISA .
  • Enzyme kinetics : Determine Km and Vmax shifts using purified COX-2 and fluorogenic substrates .
  • Cytotoxicity profiling : Screen against NCI-60 cancer cell lines to identify structure-activity trends .

How is reaction optimization performed to reduce byproducts?

Q. Advanced

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions (e.g., 60°C, 1.2 eq. EDC in DMF) .
  • Byproduct analysis : Use LC-MS to trace impurities (e.g., des-sulfonated byproducts) and adjust stoichiometry .
  • Catalyst screening : Compare Pd/C vs. Raney Ni for hydrogenation steps to minimize over-reduction .

What analytical techniques are critical for purity assessment?

Q. Basic

  • HPLC-DAD : Quantify impurities (<0.5%) using a C18 column (acetonitrile/water gradient) .
  • Elemental analysis : Validate C, H, N content (±0.3% of theoretical values) .
  • TGA (Thermogravimetric Analysis) : Confirm thermal stability (decomposition >200°C) .

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